4-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Medicinal chemistry Isomer differentiation Physicochemical profiling

This para-ethoxy thiazolo[5,4-b]pyridine sulfonamide (CAS 912623-45-1) occupies a reference position in kinase inhibitor chemical space. With a distinct electronic/steric profile vs. ortho-ethoxy, unsubstituted, or halogenated analogs, it enables systematic SAR exploration of PI3K and EGFR-TK targets. Use as a baseline comparator for ADME screening or as a scaffold for potency-enhancing modifications. ≥95% purity, full Lipinski compliance.

Molecular Formula C20H17N3O3S2
Molecular Weight 411.49
CAS No. 912623-45-1
Cat. No. B2462583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
CAS912623-45-1
Molecular FormulaC20H17N3O3S2
Molecular Weight411.49
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4
InChIInChI=1S/C20H17N3O3S2/c1-2-26-16-8-10-17(11-9-16)28(24,25)23-15-6-3-5-14(13-15)19-22-18-7-4-12-21-20(18)27-19/h3-13,23H,2H2,1H3
InChIKeyLKWGGWJEYJXRKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 912623-45-1): Chemical Identity and Scaffold Context for Research Procurement


4-Ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 912623-45-1, PubChem CID 40478587) is a synthetic sulfonamide derivative with the molecular formula C20H17N3O3S2 and a molecular weight of 411.5 g/mol [1]. The compound features a thiazolo[5,4-b]pyridine core linked via a meta-phenyl bridge to a 4-ethoxybenzenesulfonamide moiety. This scaffold belongs to the thiazolopyridine class, which has been investigated as a privileged structure for kinase inhibition, including phosphoinositide 3-kinase (PI3K) and epidermal growth factor receptor tyrosine kinase (EGFR-TK) targets [2][3]. The compound is commercially available at ≥95% purity from multiple suppliers and is listed in the PubChem database with computed physicochemical descriptors including XLogP3 of 4.2 and a topological polar surface area of 118 Ų [1].

Why 4-Ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide Cannot Be Replaced by a Generic Thiazolopyridine Analog


Thiazolo[5,4-b]pyridine sulfonamides are not functionally interchangeable despite sharing a common heterocyclic core. Published structure-activity relationship (SAR) studies demonstrate that even minor substituent changes on the sulfonamide aryl ring produce substantial shifts in potency and selectivity profiles. In the PI3K inhibitor series reported by Xia et al. (2020), replacing the 2-chloro-4-fluorophenyl sulfonamide (19b) with a 5-chlorothiophene-2-sulfonamide (19c) altered both inhibitory potency and isoform selectivity, while replacement of the pyridyl attachment with phenyl led to a significant decrease in activity [1]. Similarly, within the EGFR-TK inhibitor series by Borude et al. (2024), the presence and position of the sulfonamide substituent directly determined cytotoxic potency across HCC827, H1975, and A549 cell lines, with IC50 values spanning over two orders of magnitude among closely related analogs [2]. For CAS 912623-45-1 specifically, the para-ethoxy substitution on the benzenesulfonamide ring represents a distinct electronic and steric environment compared to ortho-ethoxy (CAS 912623-49-5), unsubstituted (CAS 863594-85-8), bromo-substituted (CAS 863594-86-9), or alkyl sulfonamide (CAS 912623-57-5) analogs, each of which would be expected to exhibit different target engagement and ADME properties based on class-level SAR trends [1].

Quantitative Differentiation Evidence for 4-Ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 912623-45-1) Against Closest Analogs


Para-Ethoxy vs. Ortho-Ethoxy Positional Isomerism: Physicochemical Property Differentiation

CAS 912623-45-1 (para-ethoxy) and CAS 912623-49-5 (ortho-ethoxy) are positional isomers sharing the identical molecular formula C20H17N3O3S2 and molecular weight (411.5 g/mol), yet the position of the ethoxy substituent on the benzenesulfonamide ring is expected to alter molecular recognition properties. The para-substitution in CAS 912623-45-1 produces a more linear molecular shape with the ethoxy group extending along the long axis, whereas the ortho-substitution in CAS 912623-49-5 introduces steric congestion near the sulfonamide linkage. Both compounds share the same computed XLogP3 (4.2) and TPSA (118 Ų) [1]. In the PI3K SAR study by Xia et al. (2020), substitution position on the sulfonamide aryl ring was a critical determinant of enzymatic potency, with para-substituted analogs generally exhibiting superior PI3Kα inhibition compared to ortho-substituted variants within the thiazolo[5,4-b]pyridine series [2].

Medicinal chemistry Isomer differentiation Physicochemical profiling

Ethoxy-Substituted vs. Unsubstituted Benzenesulfonamide: Electron-Donating Group Effect on PI3K Inhibition

CAS 912623-45-1 bears a 4-ethoxy substituent (electron-donating, Hammett σp = -0.24) on the benzenesulfonamide ring, distinguishing it from the unsubstituted benzenesulfonamide analog CAS 863594-85-8. In the PI3Kα inhibitor series by Xia et al. (2020), the sulfonamide aryl substituent was a key SAR variable: the unsubstituted phenyl sulfonamide (compound 19a) achieved an IC50 of 3.6 nM against PI3Kα, while halogenated phenyl sulfonamides (19b, 2-chloro-4-fluorophenyl) and heteroaryl sulfonamides (19c, 5-chlorothiophene-2-sulfonamide) retained nanomolar potency with altered isoform selectivity profiles [1]. The 4-ethoxy group in CAS 912623-45-1 provides an additional hydrogen bond acceptor (the ether oxygen) and modulates the electron density of the sulfonamide, which may influence both potency and selectivity relative to the unsubstituted benchmark [1][2].

PI3K inhibition Kinase inhibitor SAR Sulfonamide electronics

Aromatic Benzenesulfonamide vs. Alkyl Sulfonamide: Target Engagement Implications from Class-Level SAR

CAS 912623-45-1 incorporates an aromatic benzenesulfonamide group, whereas close analog CAS 912623-57-5 bears a propane-1-sulfonamide (alkyl) chain. Based on the SAR framework from Xia et al. (2020), the aromatic sulfonamide was critical for PI3Kα potency: the benzenesulfonamide-containing lead compound 19a achieved an IC50 of 3.6 nM, and the SAR study explicitly noted that sulfonamide functionality was important for PI3Kα inhibitory activity [1]. Aromatic sulfonamides can engage in π-stacking and edge-to-face interactions with hydrophobic pockets in the kinase active site that alkyl sulfonamides cannot replicate. Additionally, the aromatic sulfonamide contributes to the compound's XLogP3 of 4.2, whereas the alkyl analog (CAS 912623-57-5, MW 333.4) would be expected to have a lower logP and altered permeability profile [2].

Kinase inhibitor design Sulfonamide SAR Binding affinity determinants

EGFR-TK Inhibitory Potential: Class-Level Evidence from Thiazolo[5,4-b]pyridine Sulfonamide Series

The thiazolo[5,4-b]pyridine sulfonamide scaffold of CAS 912623-45-1 is structurally related to the EGFR-TK inhibitor series reported by Borude et al. (2024), in which the lead compound 10k (N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamide) exhibited IC50 values of 0.010 μM (HCC827), 0.08 μM (NCI-H1975), and 0.82 μM (A-549), comparable to the clinically approved drug Osimertinib [1]. While CAS 912623-45-1 lacks the 6-(2-aminopyrimidin-5-yl) and 2-methylphenyl modifications present in 10k, it retains the core thiazolo[5,4-b]pyridine-phenyl-sulfonamide architecture that forms essential hinge interactions with the kinase domain. Importantly, potent derivatives in this series (10b, 10c, 10h, 10i, 10k) demonstrated selective cytotoxicity toward cancer cells with no toxicity against normal BEAS-2B cells at concentrations exceeding 35 μM [1].

EGFR-TK inhibition Non-small cell lung cancer Kinase inhibitor scaffold

Physicochemical Profile Differentiation: Lipophilicity and Polar Surface Area Relative to Halogenated Analogs

CAS 912623-45-1 displays a computed XLogP3 of 4.2 and TPSA of 118 Ų [1], placing it within favorable drug-like chemical space (Lipinski compliant: MW 411.5 < 500, XLogP3 < 5, HBD = 1, HBA = 7). In comparison, the 4-bromo analog (CAS 863594-86-9, MW ~446) would be expected to have higher lipophilicity (estimated XLogP3 ~4.5-4.8) due to the bromine substituent, while the 4-methoxy-3-methyl analog (CAS 863594-57-4) has a similar MW but altered electronic profile. The para-ethoxy group provides a balanced lipophilic-hydrophilic profile: the ether oxygen contributes to HBA count (7 total) while maintaining moderate lipophilicity, which may offer an advantage over more lipophilic halogenated analogs that risk poorer solubility and higher metabolic clearance based on general medicinal chemistry principles [1][2].

Drug-likeness ADME prediction Lead optimization

Recommended Research and Procurement Applications for 4-Ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 912623-45-1)


PI3K Inhibitor Lead Identification and SAR Expansion

Based on the class-level SAR evidence from Xia et al. (2020), in which thiazolo[5,4-b]pyridine sulfonamides achieved PI3Kα IC50 values as low as 3.6 nM [1], CAS 912623-45-1 can serve as a scaffold for systematic SAR exploration. The para-ethoxybenzenesulfonamide group offers a distinct electronic and steric profile compared to the previously explored 2-chloro-4-fluorophenyl and 5-chlorothiophene-2-sulfonamide analogs, potentially accessing unexplored regions of PI3K isoform selectivity space.

EGFR-TK Inhibitor Scaffold Development for NSCLC

The thiazolo[5,4-b]pyridine core of CAS 912623-45-1 matches the validated EGFR-TK inhibitor architecture reported by Borude et al. (2024), where optimized derivatives showed IC50 values of 0.010-0.82 μM against NSCLC cell lines with selectivity over normal BEAS-2B cells [2]. This compound can be used as a starting scaffold for installing the potency-enhancing 6-aryl and 2-methylphenyl modifications identified in the lead compound 10k.

Physicochemical Property Benchmarking for Sulfonamide Library Design

With a computed XLogP3 of 4.2, TPSA of 118 Ų, and full Lipinski compliance [3], CAS 912623-45-1 occupies a reference position in the thiazolo[5,4-b]pyridine sulfonamide chemical space. It can be used as a baseline comparator for evaluating the impact of substituent modifications (e.g., halogenation, methylation, heteroaryl replacement) on lipophilicity, polar surface area, and predicted permeability in ADME screening cascades.

Positional Isomer Selectivity Studies in Kinase Profiling

CAS 912623-45-1 (para-ethoxy) and its ortho-ethoxy isomer CAS 912623-49-5 constitute a matched molecular pair for probing the impact of ethoxy substitution position on kinase selectivity panels. Comparative profiling of these isomers against a panel of lipid and protein kinases could reveal position-specific binding preferences and inform the design of isoform-selective inhibitors.

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